molecular formula C11H14N2O B2645587 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 6103-50-0

3-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B2645587
CAS RN: 6103-50-0
M. Wt: 190.246
InChI Key: DDDBJBMOAQKYFZ-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-methylphenyl)pyrrolidin-2-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . They pose a significant threat to the health and lives of their users .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes “3-Amino-1-(4-methylphenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidin-2-ones, including “3-Amino-1-(4-methylphenyl)pyrrolidin-2-one”, are versatile lead compounds for designing powerful bioactive agents . They can be used in the synthesis of various alkaloids and unusual β-amino acids .

Scientific Research Applications

Monoamine Uptake Inhibition

The compound’s structure suggests potential monoamine uptake inhibition. Researchers have investigated analogues of this compound as promising inhibitors, particularly in the context of neurotransmitter reuptake processes .

Crystallography and Spectroscopy

Researchers have studied the crystal structures and spectroscopic properties of related compounds. Techniques like X-ray crystallography and NMR spectroscopy provide valuable insights into molecular conformations and interactions .

Selective Androgen Receptor Modulators (SARMs)

Analogues of this compound have been explored as SARMs. Researchers optimized the structure to achieve selectivity for the androgen receptor .

Safety and Hazards

Synthetic cathinones, including “3-Amino-1-(4-methylphenyl)pyrrolidin-2-one”, pose a significant threat to the health and lives of their users . Some of these new agents have already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

properties

IUPAC Name

3-amino-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDBJBMOAQKYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-methylphenyl)pyrrolidin-2-one

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